molecular formula C15H14O4 B14006951 (s)-4-Benzyloxymandelic acid

(s)-4-Benzyloxymandelic acid

Cat. No.: B14006951
M. Wt: 258.27 g/mol
InChI Key: ONUIVMPUJMCSLI-AWEZNQCLSA-N
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Description

(S)-4-Benzyloxymandelic acid is an organic compound that belongs to the class of mandelic acids It is characterized by the presence of a benzyloxy group attached to the fourth position of the mandelic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-4-Benzyloxymandelic acid can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with mandelic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Benzyloxymandelic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzyloxybenzaldehyde using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol, benzyloxymandelic alcohol, using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Benzyloxybenzaldehyde.

    Reduction: Benzyloxymandelic alcohol.

    Substitution: Various substituted mandelic acids depending on the nucleophile used.

Scientific Research Applications

(S)-4-Benzyloxymandelic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: this compound is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-4-Benzyloxymandelic acid involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Mandelic Acid: A simpler analog without the benzyloxy group.

    4-Hydroxymandelic Acid: Similar structure but with a hydroxyl group instead of a benzyloxy group.

    4-Methoxymandelic Acid: Contains a methoxy group instead of a benzyloxy group.

Uniqueness: (S)-4-Benzyloxymandelic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

(2S)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetic acid

InChI

InChI=1S/C15H14O4/c16-14(15(17)18)12-6-8-13(9-7-12)19-10-11-4-2-1-3-5-11/h1-9,14,16H,10H2,(H,17,18)/t14-/m0/s1

InChI Key

ONUIVMPUJMCSLI-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H](C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(=O)O)O

Origin of Product

United States

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